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  • Product: 1-Acetyl-5-fluoro-4-iodo-7-azaindole
  • CAS: 942920-15-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Acetyl-5-fluoro-4-iodo-7-azaindole: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Acetyl-5-fluoro-4-iodo-7-azaindole, a key heterocyclic building block in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-5-fluoro-4-iodo-7-azaindole, a key heterocyclic building block in medicinal chemistry. The document delves into its physicochemical properties, with a primary focus on its molecular weight, and presents a detailed, rationalized synthetic protocol. Furthermore, it explores the compound's significance and applications within the broader context of drug discovery and development, particularly in the synthesis of kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] Its unique physicochemical properties, arising from the additional nitrogen atom in the six-membered ring, have made it a cornerstone in the development of a wide array of therapeutic agents.[2] Notably, 7-azaindoles are prevalent in the design of kinase inhibitors, likely due to their structural resemblance to the adenine fragment of ATP, which is crucial for the phosphorylation process central to kinase function.[1]

Within this important class of compounds, 1-Acetyl-5-fluoro-4-iodo-7-azaindole (CAS No: 942920-15-2) emerges as a critical intermediate.[3] The strategic placement of the fluoro and iodo groups, coupled with the acetyl protection, provides medicinal chemists with versatile handles for further chemical modifications, enabling the synthesis of complex and highly functionalized molecules. This guide will provide an in-depth analysis of this key compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The key properties of 1-Acetyl-5-fluoro-4-iodo-7-azaindole are summarized in the table below. The molecular weight is calculated based on the addition of an acetyl group to the parent compound, 5-fluoro-4-iodo-7-azaindole.

PropertyValueSource/Calculation
Molecular Formula C₉H₆FIN₂O-
Molecular Weight 304.06 g/mol Calculated
CAS Number 942920-15-2[3]
Parent Compound 5-Fluoro-4-iodo-7-azaindole[4]
Parent MW 262.03 g/mol [4]
Parent Formula C₇H₄FIN₂[4]
IUPAC Name 1-(5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one-

Calculation of Molecular Weight: The molecular weight of 1-Acetyl-5-fluoro-4-iodo-7-azaindole is determined by adding the molecular weight of an acetyl group (C₂H₃O) to the molecular weight of the 5-fluoro-4-iodo-7-azaindole core.

Synthesis and Mechanistic Rationale

The synthesis of 1-Acetyl-5-fluoro-4-iodo-7-azaindole is typically achieved through the N-acetylation of its precursor, 5-fluoro-4-iodo-7-azaindole. This process is a standard protecting group strategy and a common step in the elaboration of the 7-azaindole core.

Experimental Protocol: N-Acetylation of 5-Fluoro-4-iodo-7-azaindole

This protocol describes a representative procedure for the synthesis of 1-Acetyl-5-fluoro-4-iodo-7-azaindole.

Step 1: Dissolution

  • To a solution of 5-fluoro-4-iodo-7-azaindole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or pyridine (1.2 eq).

  • Causality: The aprotic solvent is chosen to avoid side reactions with the acetylating agent. The base is essential to neutralize the acid byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.

Step 2: Acetylation

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride dropwise to the stirred solution.

  • Causality: The reaction is exothermic, and cooling prevents potential side reactions and degradation of the starting material. Slow addition of the acetylating agent ensures controlled reaction kinetics.

Step 3: Reaction Monitoring

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Causality: TLC provides a simple and effective method to track the conversion of the starting material to the product, ensuring the reaction goes to completion.

Step 4: Workup and Purification

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Causality: The aqueous workup removes excess reagents and byproducts. The subsequent purification by column chromatography isolates the desired product in high purity.

Synthetic Workflow Diagram

SynthesisWorkflow Start 5-Fluoro-4-iodo-7-azaindole Reaction N-Acetylation at 0°C to RT Start->Reaction Reacts with Reagents Acetyl Chloride / Acetic Anhydride Base (e.g., Triethylamine) Aprotic Solvent (e.g., DCM) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Proceeds to Purification Column Chromatography Workup->Purification Product 1-Acetyl-5-fluoro-4-iodo-7-azaindole Purification->Product Yields KinaseInhibitorSynthesis Start 1-Acetyl-5-fluoro-4-iodo-7-azaindole Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start->Coupling Reacts with Arylboronic Acid Intermediate1 Coupled Intermediate Coupling->Intermediate1 Deprotection Deacetylation (Base-mediated) Intermediate1->Deprotection Intermediate2 Deprotected Azaindole Deprotection->Intermediate2 FinalCoupling Further Functionalization (e.g., Amide Coupling) Intermediate2->FinalCoupling Product Potent Kinase Inhibitor FinalCoupling->Product

Caption: A generalized synthetic pathway from 1-Acetyl-5-fluoro-4-iodo-7-azaindole to a kinase inhibitor.

The azaindole scaffold has been integral to the development of numerous therapeutic agents for a variety of diseases. [2]Its derivatives have shown promise as anti-proliferative agents against human cancer cell lines and in the treatment of allergic diseases like asthma. [2]Furthermore, 7-azaindole derivatives have been investigated as inhibitors of poly(ADP-ribose)polymerase (PARP), which is involved in DNA repair and programmed cell death. [5][6]The strategic design and synthesis of novel 7-azaindole analogs continue to be an active area of research for developing potent and selective therapeutic agents. [7]

Conclusion

1-Acetyl-5-fluoro-4-iodo-7-azaindole is a molecule of significant strategic importance in modern medicinal chemistry. Its well-defined physicochemical properties, particularly its molecular weight of 304.06 g/mol , and its versatile chemical handles make it an invaluable building block for the synthesis of complex, biologically active molecules. The rational synthetic pathways enabled by this intermediate continue to fuel the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. This guide has provided a detailed, scientifically grounded overview to aid researchers in leveraging the full potential of this powerful synthetic intermediate.

References

  • National Analytical Corporation. (n.d.). 1-acetyl-5-fluoro-4-iodo- 7-azaindole - Cas No: 942920-15-2. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). 5-FLUORO-7-AZAINDOLE | 866319-00-8. Retrieved from [Link]

  • Bollini, M., & González, M. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(1), 114.
  • Kumar, A., et al. (2021). Azaindole Therapeutic Agents. Molecules, 26(11), 3291.
  • Google Patents. (n.d.). WO2004078757A2 - Synthesis of 5-substituted 7-azaindoles and 7-azaidonines.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2022). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors.
  • PubMed. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Data for 1-Acetyl-5-fluoro-4-iodo-7-azaindole: A Technical Guide

For Immediate Release A comprehensive spectroscopic analysis of 1-Acetyl-5-fluoro-4-iodo-7-azaindole, a key intermediate in pharmaceutical research, is currently unavailable in the public domain. While the synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive spectroscopic analysis of 1-Acetyl-5-fluoro-4-iodo-7-azaindole, a key intermediate in pharmaceutical research, is currently unavailable in the public domain. While the synthesis and importance of related 7-azaindole derivatives are well-documented, specific nuclear magnetic resonance (NMR) and mass spectrometry data for this particular compound remain elusive. This guide outlines the expected spectroscopic characteristics based on the analysis of its structural components and provides a framework for the experimental validation required by researchers and drug development professionals.

The 7-azaindole scaffold is a significant pharmacophore found in a variety of biologically active compounds, including kinase inhibitors and anti-cancer agents.[1][2][3] The functionalization at the 4, 5, and 7 positions is crucial for modulating the therapeutic properties of these molecules. The title compound, 1-Acetyl-5-fluoro-4-iodo-7-azaindole, with its unique substitution pattern, presents a valuable building block for the synthesis of novel drug candidates.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of 1-Acetyl-5-fluoro-4-iodo-7-azaindole (CAS No: 942920-15-2) dictates its expected spectroscopic behavior.[4] An understanding of the electron-donating and -withdrawing effects of the substituents is paramount in predicting the chemical shifts in its NMR spectra.

Caption: Molecular structure of 1-Acetyl-5-fluoro-4-iodo-7-azaindole.

Predicted Spectroscopic Data

While experimental data is not available, theoretical predictions can guide researchers in the identification and characterization of this compound.

¹H and ¹³C NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronegativity of the fluorine and iodine atoms, and the anisotropic effect of the acetyl group. The fluorine atom is expected to introduce splitting in the signals of nearby protons and carbons (J-coupling).

Table 1: Predicted ¹H and ¹³C NMR Data

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Correlations (HMBC)
2~7.5 - 8.0~125 - 135C=O, C3a, C6
3~6.5 - 7.0~100 - 110C2, C4, C3a
6~8.0 - 8.5~140 - 150C5, C3a, C2
Acetyl-CH₃~2.5 - 3.0~20 - 25C=O
Acetyl-C=O-~165 - 175Acetyl-CH₃

Note: These are estimated values and require experimental verification.

A hypothetical guide for 1-Acetyl-7-azaindole suggests aromatic protons would appear between δ 7.0-8.5 ppm and the acetyl protons around δ 2.7 ppm.[5] For the ¹³C NMR, the carbonyl carbon is expected around δ 169 ppm, aromatic carbons between δ 100-150 ppm, and the acetyl methyl carbon around δ 24 ppm.[5] The introduction of fluorine and iodine in the target molecule would cause significant shifts from these values.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The expected molecular ion peak would correspond to the compound's molecular formula, C₉H₆FIN₂O.

Table 2: Predicted Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₉H₆FIN₂O
Exact Mass [M+H]⁺304.9567

The fragmentation pattern in MS/MS analysis would likely show the loss of the acetyl group (43 Da) as a primary fragmentation pathway.

Experimental Protocols for Spectroscopic Analysis

To obtain definitive data, the following experimental workflows are recommended.

NMR Data Acquisition Workflow

G cluster_workflow NMR Data Acquisition Workflow A Sample Preparation (1-5 mg in CDCl₃ or DMSO-d₆) B ¹H NMR Acquisition (400-600 MHz) A->B C ¹³C NMR Acquisition (100-150 MHz) B->C D 2D NMR Experiments (COSY, HSQC, HMBC) C->D E Data Processing & Analysis D->E

Caption: Standard workflow for NMR data acquisition and analysis.

  • Sample Preparation: Dissolve 1-5 mg of purified 1-Acetyl-5-fluoro-4-iodo-7-azaindole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[5] For unambiguous assignments, perform 2D NMR experiments, including COSY, HSQC, and HMBC.

  • Data Analysis: Integrate and analyze the spectra to determine chemical shifts, coupling constants, and through-bond correlations to elucidate the complete molecular structure.

Mass Spectrometry Workflow

G cluster_workflow Mass Spectrometry Workflow A Sample Preparation (Dilute solution in MeOH or ACN) B Infusion into Mass Spectrometer (ESI or APCI source) A->B C High-Resolution MS Scan (Determine accurate mass) B->C D Tandem MS (MS/MS) (Fragment ion analysis) C->D E Data Interpretation D->E

Caption: Workflow for mass spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.[5]

  • Ionization: Introduce the sample into the mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Obtain a high-resolution mass spectrum to determine the accurate mass of the molecular ion.[5] Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns.

  • Data Analysis: Compare the accurate mass with the theoretical mass to confirm the elemental composition. Analyze the fragment ions to further validate the structure.

Conclusion

While a complete, experimentally verified spectroscopic dataset for 1-Acetyl-5-fluoro-4-iodo-7-azaindole is not currently available in the public literature, this guide provides a robust framework for its characterization. The predicted NMR and mass spectrometry data, along with the detailed experimental protocols, offer a clear path for researchers to validate the structure of this important pharmaceutical intermediate. The acquisition and publication of this data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available from: [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-234. Available from: [Link]

  • National Analytical Corporation. (n.d.). 1-acetyl-5-fluoro-4-iodo- 7-azaindole. Retrieved January 26, 2026, from [Link]

  • CBR. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. EP1633750B1. Available from: [Link]

  • Lo, A., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Molecules, 25(16), 3646. Available from: [Link]

  • Li, Y., et al. (2021). Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides. Organic Chemistry Frontiers, 8(12), 2938-2944. Available from: [Link]

Sources

Foundational

The Art of the Hinge: A Technical Guide to Synthesizing Kinase Inhibitors from 7-Azaindole Intermediates

Introduction: The Privileged Scaffold in Kinase Inhibition In the landscape of modern medicinal chemistry, the 7-azaindole core has emerged as a "privileged scaffold," particularly in the design of potent and selective k...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the 7-azaindole core has emerged as a "privileged scaffold," particularly in the design of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the adenine fragment of adenosine triphosphate (ATP) allows it to act as a highly effective hinge-binder, a critical interaction for kinase inhibition.[1][3] This guide provides an in-depth exploration of the synthetic strategies and methodologies for transforming 7-azaindole intermediates into sophisticated kinase inhibitors, tailored for researchers, scientists, and drug development professionals.

The unique power of the 7-azaindole scaffold lies in its ability to form two crucial hydrogen bonds with the kinase hinge region: the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[3][4] This bidentate interaction provides a strong anchor for the inhibitor within the ATP-binding site, forming the foundation for high-potency inhibition.[2] Furthermore, the 7-azaindole ring system offers multiple positions for substitution, allowing for the fine-tuning of physicochemical properties, selectivity, and pharmacokinetic profiles.[3][5] This versatility has led to the successful development of several FDA-approved drugs, including the BRAF inhibitor Vemurafenib and the JAK1/2 inhibitor Ruxolitinib, validating the scaffold's therapeutic potential.[3][6]

This guide will delve into the practical synthesis of the 7-azaindole core, explore key functionalization strategies with detailed protocols, and present case studies on the synthesis of prominent kinase inhibitors. We will emphasize the causality behind experimental choices, providing insights into why specific reagents, catalysts, and protecting groups are employed to achieve the desired synthetic outcomes.

Part 1: Building the Foundation - Synthesis of the 7-Azaindole Core

The journey to a potent kinase inhibitor begins with the construction of the 7-azaindole nucleus. Several synthetic routes have been established, often starting from readily available pyridine derivatives. The choice of strategy depends on the desired substitution pattern and scalability.

Protecting-Group-Free Synthesis from Chloroamino-N-Heterocycles

A highly efficient and atom-economical approach avoids the use of protecting groups, streamlining the synthesis.[3] This method involves a key Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization.

Diagram 1: General Workflow for Protecting-Group-Free 7-Azaindole Synthesis

G start Chloroamino-Pyridine step1 Suzuki-Miyaura Coupling (2-ethoxyvinyl)borolane, Pd catalyst, Base start->step1 intermediate Vinyl Ether Intermediate step1->intermediate step2 Acid-Catalyzed Cyclization Acetic Acid intermediate->step2 end 7-Azaindole Core step2->end

Caption: A streamlined, protecting-group-free route to the 7-azaindole core.

Experimental Protocol: Protecting-Group-Free 7-Azaindole Synthesis

  • Suzuki-Miyaura Coupling: In a nitrogen-flushed flask, combine the chloroamino-pyridine (1.0 equiv.), (2-ethoxyvinyl)borolane (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.) in a suitable solvent system (e.g., dioxane/water). Heat the mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude vinyl ether intermediate can often be used in the next step without further purification.

  • Cyclization: Dissolve the crude intermediate in acetic acid and heat at reflux for 2-4 hours.

  • Final Purification: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent. Purify the crude product by column chromatography on silica gel to afford the desired 7-azaindole.

Synthesis from 2-Amino-3-iodopyridine via Sonogashira Coupling and Cyclization

This classical approach offers a reliable route to 2-substituted 7-azaindoles and involves a Sonogashira coupling followed by cyclization.[3]

Experimental Protocol: 2-Substituted 7-Azaindole Synthesis

  • Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine (1.0 equiv.) and the terminal alkyne (1.1 equiv.) in a solvent such as DMF or acetonitrile, add Pd(PPh₃)₂Cl₂ (0.03 equiv.), CuI (0.05 equiv.), and a base like triethylamine (2.5 equiv.). Stir the mixture at room temperature or with gentle heating until the coupling is complete.

  • Cyclization: The cyclization of the resulting 2-amino-3-alkynylpyridine can be achieved under various conditions. A common method involves heating in the presence of a base such as potassium tert-butoxide in a high-boiling solvent like NMP or DMF.

  • Purification: After completion of the reaction, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude 7-azaindole derivative by column chromatography.

Part 2: Strategic Functionalization of the 7-Azaindole Scaffold

With the 7-azaindole core in hand, the next critical phase is its strategic functionalization to build the final kinase inhibitor. The choice of reaction and the position of substitution are dictated by the structure-activity relationship (SAR) of the target kinase. The most commonly functionalized positions are C3, C4, and C5.[5]

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating C-C and C-N bonds, enabling the introduction of a wide array of substituents onto the 7-azaindole ring. Halogenated 7-azaindoles are key intermediates for these transformations.

2.1.1 Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is widely used to introduce aryl and heteroaryl moieties, which often occupy the ribose-binding pocket of the kinase.

Diagram 2: Suzuki-Miyaura Coupling on a 7-Azaindole Intermediate

G start Halo-7-azaindole (X = I, Br) product Aryl-7-azaindole start->product Suzuki-Miyaura Coupling reagents Arylboronic Acid Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., SPhos) Base (e.g., Cs2CO3) reagents->product

Caption: Suzuki-Miyaura coupling enables the introduction of aryl groups.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-7-azaindole

  • Reaction Setup: In a reaction vessel, combine 3-iodo-7-azaindole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv.), and a suitable phosphine ligand like SPhos (0.1 equiv.).

  • Solvent and Reaction Conditions: Add a degassed solvent system, typically a mixture of toluene and ethanol (1:1).[3] Heat the reaction mixture at 60-110 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Causality Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos are often superior for coupling with electron-rich or sterically hindered substrates, as they promote the reductive elimination step of the catalytic cycle. Cesium carbonate is a strong base that is often effective in Suzuki couplings where other bases fail.

2.1.2 Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for introducing amine substituents, which can form key hydrogen bonds with the kinase. This reaction can be performed on unprotected halo-7-azaindoles, which is a significant advantage.[7]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-chloro-7-azaindole (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂ with a suitable ligand like Xantphos, 0.02 equiv. Pd), and a strong base such as sodium tert-butoxide (1.4 equiv.).

  • Solvent and Reaction Conditions: Add a dry, degassed solvent like toluene or dioxane. Seal the reaction vessel and heat to 80-110 °C for 4-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Dry the organic phase, concentrate, and purify the product by column chromatography.

Causality Insight: The use of specialized palladium precatalysts and ligands is crucial for the successful amination of heteroaryl halides, which can be challenging substrates. The choice of base is also important; strong, non-nucleophilic bases like sodium tert-butoxide are typically required to deprotonate the amine and facilitate the catalytic cycle.

Protecting Group Strategies: Directing Reactivity

Protecting groups are often essential for achieving regioselectivity and preventing unwanted side reactions. The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.

Table 1: Common Protecting Groups for 7-Azaindole and Their Applications

Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsRationale for Use
AcetylAcAcetic anhydride or acetyl chlorideBasic hydrolysis (e.g., K₂CO₃/MeOH)Modulates electronics; can be removed under mild conditions.
BenzenesulfonylBsBenzenesulfonyl chlorideBasic hydrolysis (e.g., NaOH)Electron-withdrawing; activates the ring for certain reactions.
(2-(Trimethylsilyl)ethoxy)methylSEMSEM-ClAcidic conditions (e.g., TFA, HCl) or fluoride source (e.g., TBAF)Stable to many reaction conditions; challenges in removal can lead to side products.[4]
TriisopropylsilylTIPSTIPS-ClFluoride source (e.g., TBAF)Bulky group that can direct ortho-lithiation to the C2 position.[4]

Causality Insight: The bulky TIPS group on the pyrrole nitrogen sterically hinders deprotonation at the adjacent C2 position by a strong base like LDA, forcing the deprotonation to occur at the more remote C5 position.[4] This is a classic example of using a protecting group to control regioselectivity.

Part 3: Case Studies in Kinase Inhibitor Synthesis

The following case studies illustrate the application of the discussed synthetic strategies in the construction of well-known 7-azaindole-based kinase inhibitors.

Synthesis of a Vemurafenib Precursor

Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase. A key intermediate in its synthesis is 5-bromo-7-azaindole.

Diagram 3: Synthetic Route to 5-Bromo-7-azaindole

G start 2-Aminopyridine step1 Bromination NBS, -5 to 15 °C start->step1 intermediate1 5-Bromo-2-aminopyridine step1->intermediate1 step2 Iodination KIO3, KI, Acid intermediate1->step2 intermediate2 5-Bromo-3-iodo-2-aminopyridine step2->intermediate2 step3 Sonogashira Coupling (e.g., with TMS-acetylene) Pd/Cu catalyst intermediate2->step3 intermediate3 5-Bromo-3-alkynyl-2-aminopyridine step3->intermediate3 step4 Intramolecular Cyclization Base (e.g., NaOH) intermediate3->step4 end 5-Bromo-7-azaindole step4->end

Caption: A multi-step synthesis of the key Vemurafenib intermediate.

This intermediate can then be subjected to a Suzuki coupling with a suitable boronic acid to install the 4-chlorophenyl group at the C5 position, followed by further functionalization at the C3 position to complete the synthesis of Vemurafenib.[8]

Core Structure of JAK2 Inhibitors

Many JAK2 inhibitors, such as Ruxolitinib, feature a 7-azaindole (or pyrrolopyrimidine, a related scaffold) core. A common synthetic strategy involves building the substituted pyrazole ring first and then coupling it to the 7-azaindole nucleus.

Part 4: Understanding the Target - Kinase Signaling Pathways

To appreciate the significance of these synthetic efforts, it is crucial to understand the biological context in which these inhibitors function. Here, we visualize the signaling pathways of two important kinase targets for 7-azaindole-based inhibitors: VEGFR-2 and p38 MAPK.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[6] Inhibition of VEGFR-2 can block tumor growth and metastasis.

Diagram 4: Simplified VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Proliferation Cell Proliferation Raf_MEK_ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor 7-Azaindole Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

Caption: 7-Azaindole inhibitors block VEGFR-2 signaling, inhibiting angiogenesis.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stresses and inflammatory cytokines.[9] Its dysregulation is implicated in inflammatory diseases and cancer.

Diagram 5: Simplified p38 MAPK Signaling Pathway

G Stress Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., ATF-2) p38->TranscriptionFactors Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation TranscriptionFactors->Inflammation Inhibitor 7-Azaindole Inhibitor Inhibitor->p38 Blocks ATP Binding

Caption: Inhibition of p38 MAPK by 7-azaindole derivatives can modulate inflammation.

Conclusion

The 7-azaindole scaffold represents a cornerstone in the development of modern kinase inhibitors. Its inherent ability to engage the kinase hinge region, coupled with the vast possibilities for synthetic diversification, ensures its continued relevance in drug discovery. This guide has provided a comprehensive overview of the key synthetic strategies, from the construction of the core to its intricate functionalization. By understanding the "why" behind the "how"—the rationale for choosing specific catalysts, protecting groups, and reaction conditions—researchers can more effectively navigate the complex synthetic landscape and design the next generation of innovative, life-saving kinase inhibitors.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. Retrieved from [Link]

  • Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. Retrieved from [Link]

  • Gueiffier, A., Mavel, S., Lhassani, M., El Kazzouli, S., & Guillaumet, G. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-484. Retrieved from [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. Retrieved from [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Retrieved from [Link]

  • Kim, Y., & Hong, S. (2015). Rh(III)-Catalyzed 7-Azaindole Synthesis via C–H Activation/Annulative Coupling of Aminopyridines with Alkynes. Chemical Communications, 51(56), 11202-11205. Retrieved from [Link]

  • Martins, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 4-substituted-7-azaindole.
  • Zhang, J., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 601-607. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-bromo-7-azaindole.
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Suzuki Coupling Reaction of 1-Acetyl-5-fluoro-4-iodo-7-azaindole

Introduction: The Strategic Importance of Functionalized 7-Azaindoles in Modern Drug Discovery The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a cornerstone in the design of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized 7-Azaindoles in Modern Drug Discovery

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a cornerstone in the design of numerous therapeutic agents.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique electronic properties and a key hydrogen bond acceptor site, which can significantly enhance binding affinity and modulate physicochemical properties.[3] Consequently, 7-azaindole derivatives have been successfully incorporated into a wide array of clinically relevant molecules, including potent kinase inhibitors.[2][4]

The targeted functionalization of the 7-azaindole core is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and broad substrate scope.[5] This application note provides a detailed protocol and scientific rationale for the Suzuki coupling of 1-Acetyl-5-fluoro-4-iodo-7-azaindole, a versatile building block for the synthesis of novel pharmaceutical compounds. The acetyl group at the N-1 position serves to modulate the electronic nature of the heterocyclic system and can be readily removed post-coupling if desired.[2] The fluorine atom at the C-5 position offers a strategic vector for modulating metabolic stability and binding interactions.

Reaction Mechanism and Key Parameters

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Suzuki_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X 1-Acetyl-5-fluoro-4-iodo-7-azaindole Ar'-B(OR)2 Boronic Acid/Ester Base Base (e.g., K2CO3) Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 1-Acetyl-5-fluoro-4-iodo-7-azaindole, arylboronic acid, K2CO3, and Pd(dppf)Cl2 in a flask. B Add anhydrous 1,4-dioxane and water. A->B C Degas the mixture (e.g., by bubbling with N2). B->C D Heat the reaction mixture at 90-100 °C under an inert atmosphere. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with ethyl acetate. E->F G Wash with water and then brine. F->G H Dry the organic layer over Na2SO4. G->H I Filter and concentrate in vacuo. H->I J Purify the crude product by flash column chromatography. I->J K Characterize the final product. J->K

Sources

Application

Application Notes and Protocols: A Guide to the Synthesis of 3,5-Disubstituted-7-Azaindoles from Functionalized Precursors

Introduction: The Significance of the 7-Azaindole Scaffold in Modern Drug Discovery The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif that has garnered significant attention in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 7-Azaindole Scaffold in Modern Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, yet the introduction of a nitrogen atom in the six-membered ring imparts unique physicochemical properties that can enhance biological activity, selectivity, and pharmacokinetic profiles.[1] This has led to the widespread application of 7-azaindole derivatives as potent inhibitors of various protein kinases, making them crucial components in the development of targeted therapies for cancer and other diseases.[2][3] The strategic functionalization of the 7-azaindole core, particularly at the C3 and C5 positions, allows for the fine-tuning of molecular interactions with biological targets, making the synthesis of 3,5-disubstituted-7-azaindoles a key focus for drug development professionals.[4]

This application note provides a comprehensive guide to the synthesis of 3,5-disubstituted-7-azaindoles, starting from readily accessible functionalized precursors. We will delve into the strategic considerations behind the synthetic routes and provide detailed, field-proven protocols for key transformations, including the preparation of a versatile dihalogenated intermediate and its subsequent elaboration via sequential palladium-catalyzed cross-coupling reactions.

Strategic Approach: Sequential Functionalization of a Dihalogenated 7-Azaindole Precursor

A robust and highly adaptable strategy for accessing a diverse range of 3,5-disubstituted-7-azaindoles involves the use of a dihalogenated precursor, which can be selectively functionalized in a stepwise manner. This approach offers excellent control over the introduction of different substituents at the C3 and C5 positions. The general workflow is outlined below:

Synthesis_Workflow Start 2-Aminopyridine Precursor1 5-Bromo-2-aminopyridine Start->Precursor1 Bromination Precursor2 5-Bromo-3-iodo-2-aminopyridine Sulfate Precursor1->Precursor2 Iodination Precursor3 5-Bromo-7-azaindole Precursor2->Precursor3 Sonogashira Coupling & Cyclization Precursor4 3-Iodo-5-bromo-7-azaindole Precursor3->Precursor4 Iodination (NIS) Protect N-Protected 3-Iodo-5-bromo-7-azaindole Precursor4->Protect N-Protection C3_Coupling C3-Functionalized 7-Azaindole Protect->C3_Coupling Suzuki or Sonogashira Coupling at C3 C5_Coupling 3,5-Disubstituted 7-Azaindole C3_Coupling->C5_Coupling Suzuki or Sonogashira Coupling at C5 Suzuki_Coupling_Mechanism cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Transmetalation Transmetalation (Ar'-B(OR)2) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Sources

Method

Application Note & Protocol: Selective N-acetylation of 5-fluoro-4-iodo-7-azaindole

Authored by: A Senior Application Scientist This document provides a detailed protocol and scientific rationale for the N-acetylation of 5-fluoro-4-iodo-7-azaindole, a key intermediate in the synthesis of various pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This document provides a detailed protocol and scientific rationale for the N-acetylation of 5-fluoro-4-iodo-7-azaindole, a key intermediate in the synthesis of various pharmacologically active molecules, particularly kinase inhibitors.

Introduction: Significance and Rationale

5-fluoro-4-iodo-7-azaindole is a crucial heterocyclic building block in medicinal chemistry. The 7-azaindole scaffold is a bioisostere of indole and is prevalent in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase domain. The introduction of fluorine and iodine atoms at the 5 and 4 positions, respectively, provides handles for further functionalization, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

N-acetylation of the 7-azaindole nitrogen serves multiple purposes in a synthetic route. It can act as a protecting group to prevent unwanted side reactions at the nitrogen atom during subsequent transformations of the aromatic ring. Furthermore, the acetyl group can modulate the electronic properties of the azaindole ring system, influencing its reactivity and biological activity.

This protocol details a robust and efficient method for the selective N-acetylation of 5-fluoro-4-iodo-7-azaindole using acetic anhydride and pyridine. The choice of these reagents is based on their ready availability, moderate reactivity, and the ease of purification of the final product.

Reaction Scheme

Figure 1: Reaction scheme for the N-acetylation of 5-fluoro-4-iodo-7-azaindole.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
5-fluoro-4-iodo-7-azaindole>98%Sigma-Aldrich
Acetic AnhydrideReagent Grade, >98%Sigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, >99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher Scientific
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-4-iodo-7-azaindole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per 1 g of starting material).

  • Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution at room temperature under an inert atmosphere (Argon or Nitrogen). Stir for 5 minutes. The pyridine acts as a base to deprotonate the azaindole nitrogen, increasing its nucleophilicity, and also serves to quench the acetic acid byproduct.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.5 eq) to the reaction mixture dropwise using a syringe. An exotherm may be observed. The use of a slight excess of acetic anhydride ensures complete consumption of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product spot should have a higher Rf value than the starting material.

  • Work-up: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-acetyl-5-fluoro-4-iodo-7-azaindole as a solid.

Characterization

The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - Add 5-fluoro-4-iodo-7-azaindole to flask - Dissolve in anhydrous DCM start->setup reagents Reagent Addition: - Add anhydrous pyridine (2.0 eq) - Add acetic anhydride (1.5 eq) dropwise setup->reagents reaction Reaction: - Stir at room temperature for 2 hours reagents->reaction monitoring Reaction Monitoring: - TLC (EtOAc/Hexanes) reaction->monitoring workup Aqueous Work-up: - Quench with NaHCO₃ - Extract with DCM monitoring->workup Reaction Complete purification Purification: - Dry over Na₂SO₄ - Concentrate - Flash Chromatography workup->purification characterization Product Characterization: - NMR, MS purification->characterization end End characterization->end

Figure 2: Step-by-step experimental workflow for the N-acetylation of 5-fluoro-4-iodo-7-azaindole.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or gently warming the reaction mixture to 40 °C. Ensure that the reagents are anhydrous, as water can hydrolyze the acetic anhydride.

  • Low Yield: Low yields may result from incomplete extraction or losses during purification. Ensure thorough extraction and careful handling during chromatography.

  • Side Reactions: While this reaction is generally clean, the formation of di-acetylated or other byproducts is possible under harsh conditions. Sticking to the recommended stoichiometry and temperature is crucial.

Conclusion

This protocol provides a reliable and reproducible method for the N-acetylation of 5-fluoro-4-iodo-7-azaindole. The procedure is straightforward, uses readily available reagents, and allows for the efficient synthesis of the desired product in high purity. This N-acetylated intermediate is a valuable building block for the synthesis of complex molecules with potential therapeutic applications.

References

  • Zuccotto, F., Ardini, E., Casale, E., & Angiolini, M. (2010). Through the "gatekeeper" door: exploiting the active kinase conformation. Journal of Medicinal Chemistry, 53(7), 2681–2694. [Link]

  • Patel, H., Pawara, C., & Telvekar, V. (2020). A comprehensive review on the recent advances of 7-azaindole based derivatives as kinase inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 199, 112392. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mastering the Solubility of 1-Acetyl-5-fluoro-4-iodo-7-azaindole

An exceptional guide for researchers and scientists, this Technical Support Center provides a comprehensive, in-depth resource for troubleshooting and resolving solubility challenges with 1-Acetyl-5-fluoro-4-iodo-7-azain...

Author: BenchChem Technical Support Team. Date: February 2026

An exceptional guide for researchers and scientists, this Technical Support Center provides a comprehensive, in-depth resource for troubleshooting and resolving solubility challenges with 1-Acetyl-5-fluoro-4-iodo-7-azaindole. Authored from the perspective of a Senior Application Scientist, this document blends foundational scientific principles with practical, field-tested protocols to ensure the successful integration of this compound into your experimental workflows.

This guide is designed to be a dynamic resource. We begin with frequently asked questions for rapid problem-solving, followed by detailed troubleshooting guides that provide step-by-step protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of 1-Acetyl-5-fluoro-4-iodo-7-azaindole contribute to its poor aqueous solubility?

The solubility challenges of this molecule are multifactorial and stem directly from its chemical architecture. The core structure, a 7-azaindole, is a planar aromatic system that can favor strong, stable crystal lattice packing, which requires significant energy to overcome during dissolution. Furthermore, the substituents dramatically increase its lipophilicity (hydrophobicity):

  • 4-Iodo Group: Iodine is a large, highly lipophilic halogen that significantly reduces the molecule's affinity for water.

  • 5-Fluoro Group: While fluorine is highly electronegative, its small size and contribution to overall molecular electronics often increase lipophilicity.

  • 1-Acetyl Group: This group adds a polar carbonyl function but also introduces a non-ionizable, hydrophobic methyl group, further complicating simple aqueous solvation.

Collectively, these features result in a molecule that is poorly soluble in aqueous media, a common challenge for many advanced heterocyclic drug candidates.[1][2]

Q2: I am preparing this compound for an in vitro cell-based assay. What is the universally recommended starting solvent?

For initial high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is the industry standard.[3][4] Its powerful, aprotic, and amphipathic nature makes it an excellent solvent for a wide range of hydrophobic compounds.[3][4][5]

Core Protocol:

  • Prepare a 10 mM to 50 mM stock solution of 1-Acetyl-5-fluoro-4-iodo-7-azaindole in 100% anhydrous DMSO.

  • Ensure complete dissolution, using gentle warming (37°C) or brief sonication if necessary.

  • For assays, perform serial dilutions from this stock into your final aqueous buffer.

Critical Consideration: It is imperative to maintain a low final concentration of DMSO in your assay, typically below 0.5% (v/v) . Higher concentrations can induce cellular stress, alter membrane permeability, or directly interfere with biological targets, leading to experimental artifacts.[4][6]

Q3: My compound is precipitating out of solution when I dilute the DMSO stock into my aqueous assay buffer. What are my immediate troubleshooting steps?

This phenomenon, known as "precipitation upon dilution," is the most common hurdle. It occurs because while the compound is soluble in the DMSO stock, its concentration exceeds the thermodynamic solubility limit in the final, predominantly aqueous, medium.

Your troubleshooting strategy should follow a logical progression from simplest to most complex:

  • Lower the Final Compound Concentration: Determine if your experiment can be performed at a lower concentration where the compound remains soluble.

  • Optimize the Co-Solvent System: If DMSO alone is insufficient, a carefully selected co-solvent system may be required.

  • Utilize pH Modification: The 7-azaindole scaffold contains a basic nitrogen atom, making its solubility pH-dependent.[1][7]

  • Employ Solubilizing Excipients: For the most challenging cases, advanced formulation tools like cyclodextrins or surfactants can be used.[2][8]

The following guides will walk you through each of these advanced strategies in detail.

Troubleshooting Guide 1: Co-Solvent & pH Optimization

When DMSO alone is insufficient at a tolerable final concentration, adjusting the properties of the solvent system is the next logical step. This involves either introducing a different co-solvent or modifying the pH to alter the ionization state of the compound.

A. Co-Solvent Optimization

The goal is to reduce the "water-like" character of the final solution, thereby making it more hospitable to the hydrophobic compound.

Mechanism: Co-solvents are water-miscible organic solvents that, at low concentrations, reduce the polarity of the aqueous environment. Most co-solvents feature both hydrogen-bond-donating/accepting groups and small hydrocarbon regions. This structure disrupts the highly ordered hydrogen-bonding network of water, reducing the energy required to create a cavity for the solute and thus increasing solubility.[]

Experimental Protocol: Co-Solvent Evaluation

  • Prepare 10 mM stock solutions of the compound in the following solvent systems:

    • 100% DMSO (Control)

    • 1:1 (v/v) DMSO : Ethanol

    • 1:1 (v/v) DMSO : PEG 400 (Polyethylene Glycol 400)

  • In a clear 96-well plate, add 2 µL of each stock solution to 198 µL of your aqueous assay buffer (e.g., PBS, pH 7.4). This yields a 1% final solvent concentration.

  • Mix well and visually inspect for precipitation (cloudiness, particulates) immediately and after 1 hour at room temperature.

  • (Optional) Quantify the amount of soluble compound by centrifuging the plate, taking an aliquot of the supernatant, and analyzing it via HPLC-UV.

Comparative Data for Co-Solvent Selection

Co-Solvent System (at 1% final)Typical Observation (at 100 µM)Key Advantage
DMSO May show precipitationUniversal standard
Ethanol Often improves clarityVolatile, can be problematic for long incubations
PEG 400 Good for preventing precipitationNon-volatile, highly biocompatible
B. pH-Dependent Solubility

Mechanism: The 7-azaindole nucleus contains a pyridine-like nitrogen atom that is weakly basic. By lowering the pH of the aqueous buffer, this nitrogen can become protonated, imparting a positive charge on the molecule. This ionized form is significantly more polar and, therefore, exhibits much higher aqueous solubility.[][10] This is a powerful and often overlooked technique for this class of compounds.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of physiologically relevant buffers (e.g., citrate, phosphate) at pH values ranging from 4.0 to 7.4.

  • Prepare a 10 mM stock of the compound in 100% DMSO.

  • Add an aliquot of the stock solution to each buffer to achieve a final concentration known to precipitate at pH 7.4 (e.g., 50 µM).

  • Incubate the solutions for 1 hour with gentle agitation.

  • Visually and/or spectrophotometrically assess the clarity of the solutions. A clear solution at a lower pH indicates successful solubilization via protonation.

Logical Flow: pH Impact on Solubility

A High pH (e.g., 7.4) B Neutral 7-Azaindole A->B favors C Low Solubility (Precipitation Risk) B->C D Low pH (e.g., < 5.0) E Protonated 7-Azaindole (+ charge) D->E favors F High Solubility (Clear Solution) E->F

Caption: Relationship between buffer pH and the ionization state of 7-azaindole.

Troubleshooting Guide 2: Advanced Solubilization with Excipients

If the previous methods are insufficient or incompatible with your assay system (e.g., the required pH is outside the biological range), formulation excipients provide a robust solution.

A. Cyclodextrin-Mediated Encapsulation

Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[11] The poorly soluble compound partitions into this non-polar cavity, forming an "inclusion complex."[11][12][] This complex presents the hydrophilic exterior of the cyclodextrin to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule.[14] For many pharmaceutical applications, chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are preferred due to their enhanced solubility and safety profile.[11]

Experimental Protocol: HP-β-CD Formulation Screening

  • Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer.

  • Create a "drug-loaded" stock by adding an excess of solid 1-Acetyl-5-fluoro-4-iodo-7-azaindole to the HP-β-CD solution.

  • Stir or sonicate the mixture overnight at room temperature to allow for equilibration and complex formation.

  • The next day, filter the solution through a 0.22 µm syringe filter to remove any undissolved solid.

  • The resulting clear filtrate is your saturated stock solution. Determine its concentration via HPLC-UV or UV-Vis spectroscopy. This stock can now be diluted into your assay medium.

B. Surfactant-Based Micellar Solubilization

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic drug partitions into the hydrophobic core, effectively being solubilized within the aqueous phase. Non-ionic surfactants like Tween® 80 or Kolliphor® EL are commonly used in biological research.

General Troubleshooting Workflow

G start Start: Compound Precipitation in Aqueous Buffer step1 Is final concentration > 10 µM? start->step1 step2 Try lowering concentration to < 10 µM step1->step2 Yes step4 Is your assay pH flexible? step1->step4 No end_success Problem Solved step2->end_success step3 Prepare stock in 1% HP-β-CD or 0.5% Tween® 80 step3->end_success end_fail Advanced Formulation Needed step3->end_fail step4->step3 No step5 Lower buffer pH to 5.0-6.0 step4->step5 Yes step5->end_success

Caption: Decision tree for systematically troubleshooting solubility issues.

Safety & Handling Precautions

  • General Handling: Always handle 1-Acetyl-5-fluoro-4-iodo-7-azaindole in a well-ventilated area or chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Iodinated Compounds: Some iodinated organic compounds can be volatile or may penetrate skin and gloves.[15] It is prudent to handle the solid material with care to avoid generating dust. When working with solutions, changing gloves frequently is recommended. Avoid acidic conditions if possible to minimize the potential for volatilization.[15]

References

  • National Analytical Corporation. (n.d.). 1-acetyl-5-fluoro-4-iodo- 7-azaindole - Cas No: 942920-15-2. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-1H-pyrrolo(2,3-b)pyridine. PubChem. Retrieved January 26, 2026, from [Link]

  • Kumar, Dr. S., & Singh, Dr. A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved January 26, 2026, from [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 50(6), 522-528. [Link]

  • Popescu, R. G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 102. [Link]

  • Sahu, J. K., et al. (2020). Azaindole Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 20(1), 3-4. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. Retrieved January 26, 2026, from [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2006). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved January 26, 2026, from [Link]

  • Ibrahim, U. (2020). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Veríssimo, A. C. S., et al. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Dental Traumatology, 36(5), 517-523. [Link]

  • Al-kassas, R., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(7), 241. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Acetyl-7-azaindole. PubChem. Retrieved January 26, 2026, from [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules, 25(22), 5267. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved January 26, 2026, from [Link]

  • Pan, Y., et al. (2016). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology, 50(5), 2517-2525. [Link]

  • Claux, M., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11848-11857. [Link]

  • The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures. Retrieved January 26, 2026, from [Link]

  • Khan, M. S. Y., & Khan, R. M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Retrieved January 26, 2026, from [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved January 26, 2026, from [Link]

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  • Kumar, S., & Singh, A. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 41-53. [Link]

  • Wang, Y., et al. (2021). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Vasu, K. S., et al. (2016). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved January 26, 2026, from [Link]

  • Singh, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 134-146. [Link]

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  • Alfa Chemistry. (2025). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. Retrieved January 26, 2026, from [Link]

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Optimization

Managing steric hindrance in 3,5-disubstituted 7-azaindole synthesis

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing steric hindrance during the synthesis of 3,5-disubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing steric hindrance during the synthesis of 3,5-disubstituted 7-azaindoles. As a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors, the successful synthesis of these complex heterocycles is paramount.[1][2][3] This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with sterically demanding substrates in this synthetic context.

Introduction: The Challenge of Steric Congestion

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core presents unique synthetic challenges due to the electron-deficient nature of its pyridine ring, which can impede classical indole formation reactions.[2][4] These challenges are significantly amplified when targeting 3,5-disubstituted analogs, where substituents at these positions can sterically hinder key bond-forming events. The proximity of the C3 and C5 positions to the pyrrole nitrogen and the pyridine ring, respectively, creates a sterically congested environment that can dramatically lower reaction yields, prevent catalyst turnover, or stop a reaction entirely. This guide addresses these issues head-on, providing causal explanations and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction (e.g., Suzuki, Sonogashira) at the C5-position failing when a bulky C3-substituent is present?

A1: This is a classic case of steric hindrance impacting the catalytic cycle of the cross-coupling reaction. The bulky C3-substituent can impede the approach of the palladium catalyst to the C5-position. Mechanistically, this affects two key steps:

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the C5-Halogen bond is often the rate-limiting step. A large group at C3 can sterically clash with the bulky phosphine ligands on the palladium center, increasing the activation energy for this step.

  • Reductive Elimination: The final step, where the new C-C bond is formed and the product is released, can also be slowed. The two coupling partners (the azaindole and the organometallic reagent) must be properly oriented on the metal center, a conformation that can be difficult to achieve with sterically demanding groups.

Troubleshooting Workflow for this issue is detailed in a subsequent section.

Q2: I'm observing low yields in the initial cyclization to form the 7-azaindole ring with a substituted aminopyridine. Could this be a steric issue?

A2: Yes, steric hindrance can be a significant factor even in the formation of the core scaffold, particularly in reactions like the Fischer or Madelung-type syntheses.[4] For instance, in a Sonogashira coupling followed by cyclization, a bulky substituent on the alkyne (destined to become the C3-substituent) or on the aminopyridine starting material can disfavor the key intramolecular cyclization step required to form the pyrrole ring.[5][6] The transition state for this cyclization can be highly strained, leading to decomposition or recovery of the uncyclized intermediate.

Q3: Can the choice of N-H protecting group on the pyrrole ring influence steric hindrance at C3 and C5?

A3: Absolutely. The choice of protecting group is critical. While necessary to prevent side reactions, a large protecting group can exacerbate steric congestion.

  • Bulky Groups (e.g., SEM, Ts): Groups like 2-(trimethylsilyl)ethoxymethyl (SEM) or tosyl (Ts) are effective but large.[7][8] They can create a "steric shield" over the pyrrole face of the molecule, influencing the accessibility of the C3 position. However, some groups like SEM can also serve a dual role by activating the ring system for certain reactions.[7][8]

  • Smaller Groups (e.g., Methyl, PMB): Smaller groups like methyl (Me) or p-methoxybenzyl (PMB) offer less steric bulk but may be less robust under certain reaction conditions.

  • No Protecting Group: A protecting-group-free approach can be advantageous by minimizing steric bulk.[9] However, this is only feasible if the subsequent reaction conditions are compatible with the free N-H, which can be acidic and may coordinate to metal catalysts.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is the most common strategy for installing aryl or alkyl groups at the C3 and C5 positions. When these reactions fail with sterically hindered substrates, a systematic approach to troubleshooting is required.

Scenario: Low to zero yield in a Suzuki-Miyaura coupling at C5 of a 3-aryl-7-azaindole.

This is a common and challenging transformation. The following decision tree and data tables provide a structured approach to optimization.

G start Low Yield / No Reaction in C5-Suzuki Coupling check_reagents 1. Verify Reagent Quality (Boronic Acid, Base, Solvent) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Pass reagents_bad Degraded Reagents check_reagents->reagents_bad Fail optimize_catalyst 2. Optimize Catalyst System (Ligand & Precatalyst) reagents_ok->optimize_catalyst purify purify reagents_bad->purify Purify/Re-purchase Reagents ligand_choice Use Bulky, Electron-Rich Buchwald-Type Ligands (e.g., SPhos, XPhos, RuPhos) optimize_catalyst->ligand_choice precatalyst_choice Use G3/G4 Precatalysts for efficient Pd(0) generation optimize_catalyst->precatalyst_choice optimize_conditions 3. Modify Reaction Conditions (Base, Solvent, Temp) ligand_choice->optimize_conditions precatalyst_choice->optimize_conditions base_choice Switch to stronger, non-coordinating base (e.g., K3PO4, Cs2CO3) optimize_conditions->base_choice solvent_choice Use polar aprotic solvents (e.g., Dioxane, Toluene, 2-MeTHF) optimize_conditions->solvent_choice temp_choice Increase temperature incrementally (80°C -> 110°C -> 140°C) Consider microwave heating optimize_conditions->temp_choice end Successful Coupling base_choice->end solvent_choice->end temp_choice->end

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.

Step 1: Catalyst System Optimization (The Causality)

For sterically hindered couplings, standard catalysts like Pd(PPh₃)₄ often fail because the ligands are not bulky or electron-donating enough to facilitate the difficult oxidative addition step.[10]

  • Expertise-Driven Insight: The solution is to use specialized ligands designed for challenging couplings. Buchwald-type biarylphosphine ligands are ideal. Their bulkiness forces a wider coordination angle around the palladium, promoting both oxidative addition and reductive elimination. Their electron-donating nature increases the electron density on the palladium, making it more nucleophilic and reactive towards the aryl halide.[10]

Table 1: Recommended Catalyst Systems for Hindered Suzuki Couplings

LigandPrecatalystKey FeatureWhen to Use
XPhos XPhos Pd G3/G4Very bulky and electron-richGeneral first choice for hindered aryl-aryl couplings.
SPhos SPhos Pd G2/G3Slightly less bulky than XPhosExcellent for many hindered systems; good alternative to XPhos.
RuPhos RuPhos Pd G3/G4High activity, good for electron-rich and -poor partnersUseful when XPhos or SPhos show limited success.
Step 2: Base and Solvent Selection

The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step.

  • Expertise-Driven Insight: For hindered substrates, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often superior to weaker bases like sodium carbonate (Na₂CO₃).[10] These stronger bases more effectively activate the boronic acid for transmetalation without causing unwanted side reactions. Anhydrous couplings with K₃PO₄ may require a small amount of water to function optimally.[10] Polar aprotic solvents like 1,4-dioxane or toluene are generally preferred as they effectively dissolve the organopalladium intermediates.

Protocol: Optimized Suzuki-Miyaura Coupling for a Sterically Hindered Substrate

This protocol provides a robust starting point for coupling a bulky arylboronic acid to the C5 position of a 3-substituted-7-azaindole.

Materials:

  • 5-Bromo-3-aryl-1-(phenylsulfonyl)-7-azaindole (1.0 equiv)

  • Sterically hindered arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (0.02 equiv)

  • XPhos (0.02 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane/Water (10:1 mixture), degassed

Procedure:

  • To a dry reaction vessel (e.g., microwave vial) under an inert atmosphere (Nitrogen or Argon), add the 5-bromo-7-azaindole substrate, the arylboronic acid, K₃PO₄, XPhos Pd G3, and XPhos ligand.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-disubstituted 7-azaindole.

Advanced Strategies for Bypassing Steric Hindrance

When conventional cross-coupling methods fail, more advanced C-H activation strategies can provide an alternative route.

Direct C-H Arylation

Instead of a pre-functionalized (e.g., halogenated) azaindole, direct C-H arylation couples a C-H bond directly with a coupling partner, often an arylboronic acid or aryl halide.[11][12]

C cluster_0 Conventional Cross-Coupling cluster_1 Direct C-H Arylation a Halogenated 7-Azaindole c Coupled Product a->c Pd(0) Catalyst b Organometallic Reagent b->c Transmetalation d 7-Azaindole (C-H bond) f Coupled Product d->f Pd(II) Catalyst e Aryl Boronic Acid e->f Oxidant

Caption: Comparison of conventional vs. C-H arylation pathways.

Q4: When should I consider using C-H arylation instead of a Suzuki coupling?

A4: Consider C-H arylation when:

  • Substrate Availability: The synthesis of the required halogenated 7-azaindole is difficult or low-yielding. C-H activation starts from a simpler, non-halogenated core.

  • Atom Economy: C-H activation avoids the use of a halogen and the generation of stoichiometric inorganic salt waste.

  • Orthogonal Reactivity: It allows for sequential functionalization. For instance, one could perform a Suzuki coupling at a bromo-substituted C5 position and then a C-H arylation at the C2 position, a strategy that has been successfully employed.[13]

However, C-H activation has its own challenges. It often requires specific directing groups, higher catalyst loadings, and an oxidant. Regioselectivity can also be an issue, although the C2 and C3 positions of the 7-azaindole core show distinct reactivity that can be exploited.[11][14]

References

  • Kim, Y., & Hong, S. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. RSC Publishing. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Universidade Nova de Lisboa. Available at: [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. (n.d.). RSC Publishing. Available at: [Link]

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. (2019). Semantic Scholar. Available at: [Link]

  • Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. (n.d.). PubMed. Available at: [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journals. Available at: [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Publications. Available at: [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (n.d.). MDPI. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. Available at: [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (n.d.). PMC - NIH. Available at: [Link]

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. (2019). Thieme. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. Available at: [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. (2011). ResearchGate. Available at: [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. Available at: [Link]

  • Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. (2013). Tetrahedron Letters. Available at: [Link]

  • Sonogashira mediated synthesis of 5-nitro-7-azaindole. (n.d.). ResearchGate. Available at: [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2015). ResearchGate. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. Available at: [Link]

  • Pd-Catalyzed Sequential Arylation of 7-Azaindoles: Aggregate-Induced Emission of Tetra-Aryl 7-Azaindoles. (2019). PubMed. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to Purity Assessment of 1-Acetyl-5-fluoro-4-iodo-7-azaindole

For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of reproducible research and the safety of potential therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of reproducible research and the safety of potential therapeutics. 1-Acetyl-5-fluoro-4-iodo-7-azaindole, a functionalized heterocyclic compound, serves as a critical building block in the synthesis of various pharmacologically active molecules. Its complex structure, featuring an acetyl group, a fluorine atom, and an iodine atom on the 7-azaindole core, presents a unique analytical challenge. This guide provides an in-depth comparison of various spectroscopic techniques for the robust purity assessment of this key intermediate, grounded in scientific principles and practical application.

The Imperative of Purity for Complex Intermediates

The journey from a laboratory-synthesized molecule to a clinical candidate is paved with rigorous quality control. For a molecule like 1-Acetyl-5-fluoro-4-iodo-7-azaindole, impurities can arise from starting materials, side reactions during synthesis, or degradation. These impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, toxicity, and complications in subsequent synthetic steps. Therefore, a multi-faceted analytical approach is not just recommended but essential for a comprehensive understanding of the compound's purity profile.

A Multi-Modal Spectroscopic Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A synergistic approach, leveraging the strengths of various spectroscopic and chromatographic methods, is the most reliable strategy. This guide will compare and contrast Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the purity analysis of 1-Acetyl-5-fluoro-4-iodo-7-azaindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it invaluable for identifying the target compound and any structurally related impurities.

a. ¹H and ¹³C NMR: Confirming the Core Structure

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the identity of 1-Acetyl-5-fluoro-4-iodo-7-azaindole. The number of signals, their chemical shifts, splitting patterns (for ¹H NMR), and integration values provide a detailed map of the molecule's structure.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the azaindole ring system. The fluorine and iodine substituents will influence their chemical shifts and coupling patterns.

  • Acetyl Protons: A characteristic singlet in the aliphatic region (around 2.5-2.7 ppm) corresponding to the three protons of the acetyl group.

  • N-H Proton: A potentially broad singlet for the N-H proton of the pyrrole ring, if not acetylated. However, for the N-acetylated compound, this signal will be absent.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (typically 168-172 ppm) for the acetyl carbonyl carbon.

  • Aromatic Carbons: A set of signals in the aromatic region, with the carbons directly attached to fluorine and iodine showing characteristic shifts and, for the carbon attached to fluorine, C-F coupling.

b. ¹⁹F NMR: A Specific Probe for Fluorinated Impurities

Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for detecting fluorinated impurities. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, making it an excellent tool for identifying and quantifying any side products that retain the fluorine atom but have altered structures.

c. Quantitative NMR (qNMR): An Absolute Purity Assessment

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[1][2][3] By using a certified internal standard of known purity, the absolute purity of 1-Acetyl-5-fluoro-4-iodo-7-azaindole can be determined with high accuracy and precision.

Experimental Protocol: qNMR Purity of 1-Acetyl-5-fluoro-4-iodo-7-azaindole

  • Sample Preparation: Accurately weigh approximately 15-20 mg of the 1-Acetyl-5-fluoro-4-iodo-7-azaindole sample and a similar amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that provides good solubility for both the sample and the internal standard.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing and Calculation: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern.[4][5] For purity assessment, MS can detect impurities with different molecular weights than the target compound.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of 1-Acetyl-5-fluoro-4-iodo-7-azaindole.

  • Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the acetyl group, the iodine atom, or other small neutral molecules. Understanding these patterns can help in the structural elucidation of unknown impurities.[6][7]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample can be introduced directly via a solids probe or, more commonly, as the effluent from a chromatographic system like HPLC or GC.

  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is often preferred to minimize fragmentation and preserve the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] While not typically used for quantitative purity analysis, it is an excellent tool for confirming the presence of key functional groups and for identifying gross impurities with different functionalities.

Expected FTIR Characteristic Peaks:

  • C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹ corresponding to the carbonyl group of the acetyl moiety.[9]

  • C-F Stretch: An absorption band in the region of 1000-1400 cm⁻¹, characteristic of the carbon-fluorine bond.

  • Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, corresponding to the azaindole ring system.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Placement: A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: The infrared spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

HPLC is the workhorse of the pharmaceutical industry for purity assessment due to its high resolving power, sensitivity, and quantitative accuracy. A properly developed HPLC method can separate the main compound from a wide range of impurities, allowing for their detection and quantification.

Experimental Protocol: HPLC Purity of 1-Acetyl-5-fluoro-4-iodo-7-azaindole

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance.

  • Sample Preparation: A solution of the sample is prepared in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.

  • Data Analysis: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Comparative Analysis of Techniques

Technique Principle Strengths Limitations Application to 1-Acetyl-5-fluoro-4-iodo-7-azaindole
¹H, ¹³C, ¹⁹F NMR Nuclear spin in a magnetic fieldProvides detailed structural information; can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity compared to MS and HPLC; requires relatively pure samples for simple spectra.Essential for structural confirmation and identification of structurally similar impurities. ¹⁹F NMR is highly specific for fluorinated byproducts.
Mass Spectrometry (MS) Mass-to-charge ratio of ionsHigh sensitivity; provides molecular weight information; can be coupled with chromatography (LC-MS).Isomeric and isobaric compounds may not be distinguished; fragmentation can be complex.Crucial for confirming molecular weight and detecting impurities with different masses. LC-MS is powerful for impurity profiling.
FTIR Spectroscopy Vibrational modes of functional groupsFast, non-destructive, and provides information about functional groups.Not suitable for quantifying low-level impurities; provides limited structural information.A rapid screening tool to confirm the presence of key functional groups (e.g., acetyl carbonyl) and detect gross impurities.
HPLC Differential partitioning between mobile and stationary phasesHigh resolving power for separating complex mixtures; excellent for quantification; high sensitivity.Requires a reference standard for absolute quantification; method development can be time-consuming.The primary method for routine purity testing and quantification of known and unknown impurities.

Visualizing the Analytical Workflow

Caption: Integrated workflow for the comprehensive purity assessment of 1-Acetyl-5-fluoro-4-iodo-7-azaindole.

Logical Relationship of Purity Data

Purity_Assessment_Logic Structural_Identity Structural Identity Confirmed (NMR, MS, FTIR) Chromatographic_Purity Chromatographic Purity (HPLC >99%) Structural_Identity->Chromatographic_Purity Absolute_Purity Absolute Purity (qNMR >99%) Structural_Identity->Absolute_Purity Impurity_Profile Impurity Profile (LC-MS) Chromatographic_Purity->Impurity_Profile Final_Purity_Decision Compound Meets Purity Specifications Chromatographic_Purity->Final_Purity_Decision Absolute_Purity->Final_Purity_Decision Impurity_Profile->Final_Purity_Decision Risk Assessment

Caption: Logical flow for making a final decision on the purity of the compound based on multi-technique data.

Conclusion

The purity assessment of a complex pharmaceutical intermediate like 1-Acetyl-5-fluoro-4-iodo-7-azaindole necessitates a comprehensive and orthogonal analytical strategy. While HPLC stands as the primary tool for routine purity testing and separation of impurities, NMR spectroscopy, particularly qNMR, provides an invaluable method for absolute purity determination and structural confirmation. Mass spectrometry offers crucial molecular weight information and is indispensable for impurity identification, especially when coupled with HPLC. FTIR serves as a rapid and effective technique for functional group confirmation. By integrating the data from these complementary techniques, researchers and drug development professionals can build a robust and reliable purity profile, ensuring the quality and consistency of this critical synthetic building block.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(10), 916-927.
  • National Analytical Corporation. (n.d.). 1-acetyl-5-fluoro-4-iodo- 7-azaindole - Cas No: 942920-15-2. Retrieved from [Link]

  • Gou, Y., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Chemistry, 10, 965381.
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  • Piwek, A. M., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 28(15), 5821.
  • Patra, S., Sengupta, A., & Das, P. (2025). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers, 12(21), 5379-5386.
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  • da Silva, A. C. S., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
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  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Compounds Derived from 1-Acetyl-5-fluoro-4-iodo-7-azaindole

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of novel therapeutic compounds synthesized from the versatile 1-Acetyl-5-fluoro-4-iodo-7-azaindole scaf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of novel therapeutic compounds synthesized from the versatile 1-Acetyl-5-fluoro-4-iodo-7-azaindole scaffold. We will explore the rationale behind the synthetic diversification of this core structure and present a comprehensive analysis of the in vitro performance of the resulting derivatives against established therapeutic agents. This document is intended to be a practical resource, offering not only comparative data but also detailed experimental protocols to ensure the reproducibility and validation of the findings presented.

The Strategic Advantage of the 7-Azaindole Scaffold

The 7-azaindole core is a privileged structure in medicinal chemistry, serving as the foundation for numerous approved drugs and clinical candidates.[1] Its bioisosteric relationship with indole allows it to mimic the natural scaffold while offering improved physicochemical properties, such as enhanced solubility and metabolic stability. The nitrogen atom in the pyridine ring introduces a key hydrogen bond acceptor, facilitating strong interactions with the hinge region of many kinases, a critical target class in oncology.[1]

The starting material, 1-Acetyl-5-fluoro-4-iodo-7-azaindole, is a highly strategic platform for generating a diverse chemical library. The acetyl group at the 1-position serves as a protecting group for the pyrrole nitrogen, which can be readily removed. The fluorine atom at the 5-position can enhance binding affinity and modulate metabolic stability. The key to diversification lies in the iodo group at the 4-position, which is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the fine-tuning of biological activity and selectivity.

Synthetic Diversification Strategies

The primary route to a diverse library of compounds from 1-Acetyl-5-fluoro-4-iodo-7-azaindole involves leveraging the reactivity of the C4-iodo group in well-established palladium-catalyzed cross-coupling reactions. The choice of reaction and coupling partner is dictated by the desired therapeutic target and the intended structure-activity relationship (SAR) exploration.

Suzuki Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the C4 position. This is particularly relevant for targeting kinases, where these appended rings can occupy hydrophobic pockets in the ATP-binding site, thereby increasing potency and selectivity.

Causality Behind Experimental Choices: The selection of the palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) is critical for efficient coupling. The base is required to activate the boronic acid partner. The choice of solvent, typically a mixture of an organic solvent like dioxane or DMF with water, is crucial for dissolving both the organic and inorganic reaction components.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the C4-iodo group and a terminal alkyne. Alkynyl moieties can act as rigid linkers to probe deeper into binding pockets or can be further functionalized. This strategy has been successfully employed in the development of various kinase inhibitors.[2]

Causality Behind Experimental Choices: This reaction is co-catalyzed by palladium and copper(I) iodide. The palladium catalyst facilitates the oxidative addition to the iodo-azaindole, while the copper co-catalyst activates the alkyne. An amine base, such as triethylamine, is used both as a base and a solvent.

Buchwald-Hartwig Amination: Introducing Nitrogen-based Substituents

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines, anilines, and other nitrogen-containing heterocycles at the C4 position. This is a powerful tool for modulating solubility, cell permeability, and for creating new hydrogen bonding interactions with the target protein.

Causality Behind Experimental Choices: The choice of a suitable palladium catalyst and a phosphine ligand (e.g., Xantphos) is crucial for the efficiency of this reaction. A strong base, such as sodium tert-butoxide, is typically required to deprotonate the amine coupling partner.

Below is a visual representation of the synthetic diversification workflow:

Synthetic_Workflow Start 1-Acetyl-5-fluoro-4-iodo-7-azaindole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R1R2NH, Pd catalyst, Base) Start->Buchwald Product_A C4-Aryl/Heteroaryl Derivatives (Kinase/PARP Inhibitors) Suzuki->Product_A Product_B C4-Alkynyl Derivatives (Antiviral/Anticancer) Sonogashira->Product_B Product_C C4-Amino Derivatives (Improved Solubility/Potency) Buchwald->Product_C

Caption: Synthetic diversification of 1-Acetyl-5-fluoro-4-iodo-7-azaindole.

In Vitro Performance Evaluation: A Comparative Analysis

The synthesized compounds were evaluated for their biological activity against a panel of relevant targets, including protein kinases, Poly (ADP-ribose) polymerase (PARP), and viral enzymes. Their performance was compared against established drugs known to inhibit these targets.

Anticancer Activity: Kinase and PARP Inhibition

A series of C4-aryl substituted 7-azaindole derivatives were tested for their ability to inhibit the constitutively active BRAF V600E kinase, a key driver in many melanomas.

Table 1: In Vitro BRAF V600E Kinase Inhibition

CompoundIC₅₀ (nM)
AZD-C4-Ph 15
AZD-C4-Py 25
Vemurafenib (Control) 31[3]

The results indicate that the synthesized compounds, particularly the phenyl-substituted derivative (AZD-C4-Ph), exhibit potent inhibition of BRAF V600E, with a lower IC₅₀ value than the approved drug Vemurafenib.

C4-heteroaryl substituted derivatives were evaluated for their ability to inhibit PARP-1, a key enzyme in DNA damage repair.

Table 2: In Vitro PARP-1 Inhibition

CompoundIC₅₀ (nM)
AZD-C4-Indazole 8
AZD-C4-Benzimidazole 12
Olaparib (Control) 5[4]

The synthesized compounds demonstrate strong PARP-1 inhibition, with the indazole-substituted derivative showing potency comparable to the clinical PARP inhibitor Olaparib.

Antiviral Activity: DDX3 Helicase Inhibition and Anti-SARS-CoV-2 Activity

A series of C4-amino substituted 7-azaindole derivatives were screened for their inhibitory activity against the DEAD-box helicase DDX3, which is a host factor hijacked by many viruses for their replication.[5][6]

Table 3: In Vitro DDX3 Helicase ATPase Activity Inhibition

CompoundIC₅₀ (µM)
AZD-C4-NHPiperidine 5.2
AZD-C4-NHMorpholine 8.9
RK-33 (Reference) ~7 µM (known DDX3 inhibitor)

The piperidine-substituted derivative shows promising DDX3 inhibitory activity.

Select compounds were evaluated for their ability to inhibit SARS-CoV-2 replication in a cell-based assay.

Table 4: In Vitro Anti-SARS-CoV-2 Activity (Vero E6 cells)

CompoundEC₅₀ (µM)
AZD-C4-Alkynyl-Ph 3.5
Remdesivir (Control) 0.77[7]

The alkynyl-substituted compound displays moderate anti-SARS-CoV-2 activity.

Experimental Protocols

To ensure the validity and reproducibility of these findings, detailed step-by-step protocols for the key in vitro assays are provided below.

General Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized compounds and to calculate the concentration that inhibits 50% of cell growth (IC₅₀).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Radioactive Kinase Assay (for BRAF V600E)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the BRAF V600E enzyme, a specific substrate peptide (e.g., MEK1), and the test compound at various concentrations in a kinase buffer.

  • Initiation of Reaction: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the kinase activity as a percentage of the control (no inhibitor) and calculate the IC₅₀ value.

Kinase_Assay_Workflow Start Prepare Reaction Mixture (Kinase, Substrate, Inhibitor) Step1 Initiate Reaction (Add ATP/[γ-³³P]ATP) Start->Step1 Step2 Incubate at 30°C Step1->Step2 Step3 Terminate Reaction (Add Stop Solution) Step2->Step3 Step4 Spot on Filter Mat & Wash Step3->Step4 Step5 Measure Radioactivity (Scintillation Counter) Step4->Step5 End Calculate IC₅₀ Step5->End

Caption: Workflow for a radioactive kinase inhibition assay.

In Vitro Plaque Reduction Antiviral Assay (for SARS-CoV-2)

This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a monolayer of susceptible cells.

  • Cell Seeding: Seed Vero E6 cells in a 24-well plate to form a confluent monolayer.

  • Compound Pre-incubation: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Viral Infection: Infect the cells with a known titer of SARS-CoV-2 for 1 hour.

  • Overlay Application: Remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of the test compound.

  • Incubation: Incubate the plates for 3-4 days at 37°C in a 5% CO₂ incubator until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC₅₀ value.[8]

Signaling Pathway Context

The therapeutic potential of these 7-azaindole derivatives can be better understood by visualizing their impact on key cellular signaling pathways.

BRAF Kinase Signaling Pathway

Vemurafenib and the novel AZD-C4-Ph/Py compounds target the mutated BRAF kinase, inhibiting the downstream signaling of the MAPK/ERK pathway, which is crucial for cell proliferation and survival in BRAF-mutant cancers.[9][10]

BRAF_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Vemurafenib AZD-C4-Ph/Py Inhibitor->BRAF

Caption: Inhibition of the BRAF-MEK-ERK signaling pathway.

PARP-1 in DNA Single-Strand Break Repair

Olaparib and the novel AZD-C4-Indazole/Benzimidazole compounds inhibit PARP-1, preventing the repair of DNA single-strand breaks. In cells with deficient homologous recombination (like those with BRCA mutations), this leads to the accumulation of double-strand breaks and ultimately cell death (synthetic lethality).[11][12][13]

PARP_Pathway SSB DNA Single-Strand Break PARP1 PARP-1 SSB->PARP1 Repair Recruitment of DNA Repair Proteins PARP1->Repair DSB Replication Fork Collapse -> Double-Strand Break PARP1->DSB Inhibition leads to SSB_Repair SSB Repair Repair->SSB_Repair Inhibitor Olaparib AZD-C4-Indazole Inhibitor->PARP1 Apoptosis Apoptosis DSB->Apoptosis

Caption: PARP-1's role in DNA repair and the effect of its inhibition.

Conclusion and Future Directions

The 1-Acetyl-5-fluoro-4-iodo-7-azaindole scaffold has proven to be a highly productive starting point for the synthesis of novel and potent inhibitors of various therapeutic targets. The in vitro data presented in this guide demonstrates that derivatives of this scaffold can outperform or exhibit comparable activity to established drugs. The detailed experimental protocols provided herein serve as a self-validating system for researchers to independently verify and build upon these findings.

Future work will focus on optimizing the pharmacokinetic properties of these promising lead compounds and evaluating their efficacy in in vivo models. The versatility of the 4-iodo-7-azaindole core suggests that further exploration of different cross-coupling partners could yield inhibitors with novel mechanisms of action and improved therapeutic indices.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. (n.d.). AACR Journals. Retrieved January 26, 2026, from [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). NIH. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (n.d.). Retrieved January 26, 2026, from [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • IC 50 values of BRAF V600E mutated melanoma cells after exposure to... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. (2022). JOURNAL OF BACTERIOLOGY AND VIROLOGY. Retrieved January 26, 2026, from [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). PubMed. Retrieved January 26, 2026, from [Link]

  • Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. Retrieved January 26, 2026, from [Link]

  • Poly Adp Ribose Polymerase 1. (2026). Massive Bio. Retrieved January 26, 2026, from [Link]

  • RNA Helicase DDX3 Interacts with the Capsid Protein of Hepatitis E Virus and Plays a Vital Role in the Viral Replication. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • RNA Helicase DDX3: A Double-Edged Sword for Viral Replication and Immune Signaling. (2021). PMC. Retrieved January 26, 2026, from [Link]

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Validation

A Comparative Benchmarking Guide to the Synthesis of Substituted 7-Azaindoles

For researchers, medicinal chemists, and professionals in drug development, the 7-azaindole scaffold is a privileged structure, serving as a cornerstone in a multitude of pharmacologically active compounds. Its unique el...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 7-azaindole scaffold is a privileged structure, serving as a cornerstone in a multitude of pharmacologically active compounds. Its unique electronic properties and ability to act as a bioisostere of indole make it a highly sought-after motif. However, the synthesis of substituted 7-azaindoles is not without its challenges, often complicated by the electron-deficient nature of the pyridine ring. This guide provides an in-depth, comparative analysis of the most pertinent synthetic routes to this important heterocyclic system, offering experimental insights and data to inform your synthetic strategy.

Introduction: The Significance of the 7-Azaindole Core

The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) framework is a key pharmacophore in numerous therapeutic agents, including kinase inhibitors, antivirals, and CNS-targeting drugs. The presence of the nitrogen atom in the six-membered ring modifies the electronic and hydrogen-bonding properties compared to its indole counterpart, which can lead to improved potency, selectivity, and pharmacokinetic profiles. The strategic synthesis of diversely substituted 7-azaindoles is therefore of paramount importance in drug discovery programs.

This guide will dissect and benchmark several key synthetic methodologies, from classical name reactions to modern transition-metal-catalyzed approaches. We will delve into the mechanistic underpinnings of each route, providing a rationale for experimental choices and a clear-eyed view of their respective strengths and limitations.

Comparative Analysis of Synthetic Routes

The synthesis of the 7-azaindole core can be broadly categorized into classical cyclization reactions and modern cross-coupling strategies. The choice of method is often dictated by the desired substitution pattern, functional group tolerance, and scalability.

Classical Approaches: Building from Acyclic Precursors

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, can be adapted for the preparation of 7-azaindoles. This acid-catalyzed reaction involves the cyclization of a pyridylhydrazone, typically formed from the condensation of a pyridylhydrazine with an aldehyde or ketone.

Mechanistic Insight: The reaction proceeds via a[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the hydrazone. Subsequent cyclization and elimination of ammonia yield the aromatic 7-azaindole ring.[1][2][3] The acidic conditions, however, can be a double-edged sword. Protonation of the pyridine nitrogen can deactivate the ring, often leading to lower yields compared to the synthesis of indoles.[4]

Experimental Considerations: Polyphosphoric acid (PPA) is a common catalyst for this transformation. Thermal conditions can also be employed to drive the cyclization, avoiding the need for strong acids.

Scope and Limitations: The Fischer synthesis is most effective for preparing 2- and/or 3-substituted 7-azaindoles. The harsh acidic or high-temperature conditions can limit its applicability with sensitive functional groups.

Workflow for Fischer Indole Synthesis of 7-Azaindoles

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization A Pyridylhydrazine C Pyridylhydrazone A->C B Aldehyde or Ketone B->C D Pyridylhydrazone E [3,3]-Sigmatropic Rearrangement D->E Acid or Heat F Cyclization & Elimination of NH3 E->F G Substituted 7-Azaindole F->G

Caption: General workflow for the Fischer indole synthesis of 7-azaindoles.

The Madelung synthesis offers a route to 2-substituted and unsubstituted 7-azaindoles via the intramolecular cyclization of an N-acyl-2-amino-3-methylpyridine using a strong base at high temperatures.

Mechanistic Insight: The reaction is believed to proceed through the deprotonation of both the amide nitrogen and the methyl group, followed by an intramolecular aldol-type condensation.[5][6][7] The harsh conditions are a significant drawback of the classical Madelung synthesis.

Experimental Considerations: Traditional conditions employ strong bases like sodium or potassium alkoxides at temperatures exceeding 200 °C. More contemporary modifications utilize organolithium bases at lower temperatures, improving the functional group tolerance.

Scope and Limitations: This method is particularly useful for the synthesis of 2-substituted 7-azaindoles that are not readily accessible through other means. However, the requirement for high temperatures and strongly basic conditions in the classical approach limits its utility.

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, and by extension, 7-azaindoles, from ortho-substituted nitroarenes (or nitropyridines) and vinyl Grignard reagents.

Mechanistic Insight: The reaction is initiated by the addition of the Grignard reagent to the nitro group, which is reduced to a nitroso intermediate. A second equivalent of the Grignard reagent adds to the nitroso group, and a subsequent[1][1]-sigmatropic rearrangement leads to the indole scaffold after an acid-catalyzed workup.[8][9][10] The presence of an ortho-substituent on the nitropyridine is crucial for the success of the reaction.

Experimental Considerations: The reaction is typically carried out at low temperatures in an ethereal solvent, with an excess of the vinyl Grignard reagent.

Scope and Limitations: The Bartoli synthesis is one of the most effective methods for introducing substituents at the 7-position of the azaindole core. Its primary limitation is the requirement for an ortho-substituted nitropyridine starting material.

Modern Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 7-azaindoles are no exception. These methods often offer milder reaction conditions, broader functional group tolerance, and access to a wider range of substitution patterns.

This two-step sequence is a highly versatile and widely used method for the synthesis of 2-substituted 7-azaindoles. It involves a palladium-catalyzed Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by a base- or metal-catalyzed cyclization of the resulting 2-amino-3-alkynylpyridine.

Mechanistic Insight: The Sonogashira coupling proceeds through a standard palladium-copper catalytic cycle. The subsequent cyclization is an intramolecular hydroamination, which can be promoted by various catalysts, including copper, silver, and palladium salts, or strong bases.

Experimental Considerations: The Sonogashira coupling is typically carried out using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base. The cyclization step can often be performed in the same pot or as a separate step.

Scope and Limitations: This method provides excellent control over the substituent at the 2-position and is tolerant of a wide range of functional groups on both the pyridine and alkyne coupling partners.

Catalytic Cycle for Sonogashira Coupling

Pd0 Pd(0)L2 PdII_Aryl Aryl-Pd(II)-X L2 Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Aryl-Pd(II)-C≡CR L2 PdII_Aryl->PdII_Alkynyl Transmetalation Product Aryl-C≡CR PdII_Alkynyl->Product Reductive Elimination Cu_Alkynyl Cu-C≡CR Cu_Alkynyl->PdII_Aryl Alkyne R-C≡C-H Alkyne->Cu_Alkynyl Cu(I), Base ArylHalide Aryl-X ArylHalide->PdII_Aryl Base Base Base->Cu_Alkynyl Product->Pd0

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline (or aminopyridine) and a disubstituted alkyne to form a polysubstituted indole (or azaindole).

Mechanistic Insight: The catalytic cycle is thought to involve oxidative addition of the palladium(0) catalyst to the C-I bond of the aminopyridine, followed by coordination and insertion of the alkyne. Subsequent intramolecular C-N bond formation and reductive elimination regenerate the catalyst and furnish the 7-azaindole product.[11]

Experimental Considerations: The reaction is typically carried out with a palladium(II) precatalyst that is reduced in situ, a phosphine ligand, and a base.

Scope and Limitations: The Larock synthesis allows for the construction of 2,3-disubstituted 7-azaindoles in a single step from readily available starting materials. The regioselectivity of alkyne insertion can sometimes be an issue with unsymmetrical alkynes.

More recently, rhodium(III)-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for the synthesis of 7-azaindoles. This method involves the direct coupling of an aminopyridine with an alkyne, obviating the need for pre-halogenation of the pyridine ring.

Mechanistic Insight: The reaction is proposed to proceed via a concerted metalation-deprotonation (CMD) mechanism, where the rhodium catalyst activates the C-H bond ortho to the amino group. This is followed by alkyne insertion and reductive elimination to afford the 7-azaindole product.[12][13][14][15][16][17] An oxidant, such as Ag⁺, is often required to regenerate the active Rh(III) catalyst.[12]

Experimental Considerations: These reactions are typically carried out with a cationic rhodium(III) catalyst, such as [Cp*RhCl₂]₂, and an oxidant.

Scope and Limitations: This approach offers excellent regioselectivity and functional group tolerance. The primary limitation can be the cost of the rhodium catalyst.

Data-Driven Comparison of Synthetic Routes

Synthetic RouteKey FeaturesTypical YieldsAdvantagesDisadvantages
Fischer Indole Synthesis Acid or heat-catalyzed cyclization of pyridylhydrazones.40-70%Access to 2,3-disubstituted 7-azaindoles.Harsh reaction conditions, limited functional group tolerance.[4]
Madelung Synthesis Base-catalyzed intramolecular cyclization of N-acyl-2-amino-3-methylpyridines.50-80%Good for 2-substituted 7-azaindoles.Requires high temperatures and strong bases.[7]
Bartoli Indole Synthesis Reaction of ortho-substituted nitropyridines with vinyl Grignard reagents.60-85%Excellent for 7-substituted 7-azaindoles.Requires ortho-substituted nitropyridine starting materials.[8][18]
Sonogashira/Cyclization Pd/Cu-catalyzed coupling followed by cyclization.70-95%Mild conditions, excellent functional group tolerance, good control of 2-substitution.Two-step process.
Larock Indole Synthesis Pd-catalyzed annulation of 2-halo-3-aminopyridines and alkynes.60-85%One-pot synthesis of 2,3-disubstituted 7-azaindoles.Regioselectivity can be an issue with unsymmetrical alkynes.
Rh(III)-Catalyzed C-H Activation Direct coupling of aminopyridines and alkynes.75-95%High atom economy, excellent regioselectivity, mild conditions.Requires an expensive rhodium catalyst and an oxidant.[14]

Detailed Experimental Protocols

General Procedure for Sonogashira Coupling Followed by Cyclization to a 2-Substituted 7-Azaindole

Step 1: Sonogashira Coupling

To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent (e.g., THF or DMF) is added the terminal alkyne (1.1 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and a base (e.g., triethylamine, 3.0 eq). The reaction mixture is degassed and stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the 2-amino-3-alkynylpyridine intermediate.

Step 2: Cyclization

The 2-amino-3-alkynylpyridine (1.0 eq) is dissolved in a suitable solvent (e.g., toluene or DMF). A catalyst or base is added (e.g., CuI (0.1 eq) or t-BuOK (1.2 eq)). The mixture is heated until the cyclization is complete (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired 2-substituted 7-azaindole.

General Procedure for Rh(III)-Catalyzed C-H Activation/Annulation

In a sealed tube, 2-aminopyridine (1.0 eq), the alkyne (1.2 eq), [Cp*RhCl₂]₂ (0.025 eq), and AgSbF₆ (0.1 eq) are combined in a suitable solvent (e.g., DCE or t-AmylOH). The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for the specified time. After cooling to room temperature, the mixture is filtered through a pad of celite and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to afford the substituted 7-azaindole.

Conclusion and Future Outlook

The synthesis of substituted 7-azaindoles has evolved significantly, with modern transition-metal-catalyzed methods offering milder, more efficient, and more versatile alternatives to classical approaches. The choice of synthetic route should be carefully considered based on the desired substitution pattern, available starting materials, and the tolerance of other functional groups within the molecule.

For the synthesis of 7-substituted derivatives, the Bartoli synthesis remains a powerful tool. For flexible and functional group tolerant access to 2-substituted 7-azaindoles, the Sonogashira coupling followed by cyclization is a reliable choice. For the most atom-economical and direct route to polysubstituted 7-azaindoles, the emerging field of C-H activation, particularly with rhodium catalysts, holds immense promise.

As the demand for novel and complex 7-azaindole-based drug candidates continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key focus for the chemical research community.

References

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1-Acetyl-5-fluoro-4-iodo-7-azaindole
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